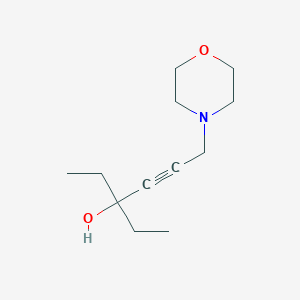

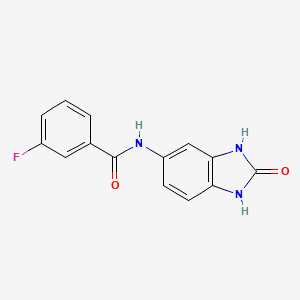

![molecular formula C19H24N4O2S B5525736 5-{[4-(1,2-苯并异噻唑-3-基)-1-哌嗪基]羰基}-1-乙基-2-哌啶酮](/img/structure/B5525736.png)

5-{[4-(1,2-苯并异噻唑-3-基)-1-哌嗪基]羰基}-1-乙基-2-哌啶酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of related compounds often involves complex reactions, including bioisosteric replacements and nucleophilic substitutions, to enhance biological activity or stability. For instance, novel tricyclic benzoxazines have been synthesized as potent serotonin receptor antagonists through bioisosteric replacement of metabolically labile groups, indicating a method that could potentially apply to the synthesis of the subject compound (Bromidge et al., 2010).

Molecular Structure Analysis

Molecular structure analysis of similar compounds reveals the importance of specific functional groups and their arrangement for biological activity. The study of organic crystal engineering with 1,4-piperazine-2,5-diones shows how crystal form polymorphism and hydrogen bonding networks can influence molecular properties, suggesting that such structural considerations are crucial for understanding our compound of interest (Weatherhead-Kloster et al., 2005).

Chemical Reactions and Properties

Chemical reactions involving piperazine derivatives, such as microwave-assisted synthesis leading to serotonin receptor antagonists, highlight the reactivity and potential for modification of such molecules. This suggests that the subject compound may also participate in various chemical reactions conducive to forming new compounds with distinct properties (Mahesh et al., 2004).

科学研究应用

抗精神病特性增强

药理制剂中连接桥修饰的联系

研究探索了连接桥修饰对连接至 4-(1,2-苯并异噻唑-3-基)-1-哌嗪基的邻苯二甲酰亚胺和异吲哚啉酮衍生物的抗精神病特性的影响。此项研究重点说明了桥长和构象如何显著影响这些化合物的生物活性,表明它们作为抗精神病药剂的潜力。一个四碳间隔基被认为提供了最佳活性,强调了结构修饰在增强药理功效中的重要性 (Norman, Minick, & Rigdon, 1996)。

抗菌应用

新型三唑衍生物的抗菌活性

一项关于新型 1,2,4-三唑衍生物的合成和抗菌活性的研究揭示了这些化合物在对抗微生物感染方面的潜力。通过关注这些衍生物的结构多样性,该研究提供了有关设计新型抗菌剂的见解,突出了该化合物在解决传染病中的相关性 (Bektaş 等,2010)。

受体结合和代谢稳定性

增强的受体结合和稳定性

对某些哌嗪衍生物的异吲哚-1-酮类似物的研究显示出显着的受体结合亲和力和代谢稳定性。这些属性对于治疗剂的开发至关重要,尤其是在中枢神经系统疾病的背景下,通过确保有效的受体相互作用和生物系统内的稳定性 (Zhuang, Kung, Mu, & Kung, 1998)。

EGFR 抑制的抗癌特性

苯并咪唑衍生物作为 EGFR 抑制剂的分子对接研究

一项利用密度泛函理论和分子对接的详细研究,探索了某些带有 1,2,4-三唑的苯并咪唑衍生物的抗癌特性的机制。这项研究证明了这些化合物作为 EGFR 抑制剂的潜力,为开发新的抗癌疗法做出了贡献 (Karayel, 2021)。

属性

IUPAC Name |

5-[4-(1,2-benzothiazol-3-yl)piperazine-1-carbonyl]-1-ethylpiperidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2S/c1-2-21-13-14(7-8-17(21)24)19(25)23-11-9-22(10-12-23)18-15-5-3-4-6-16(15)26-20-18/h3-6,14H,2,7-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOFSEJEHYAGJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC(CCC1=O)C(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-{[4-(1,2-Benzisothiazol-3-yl)-1-piperazinyl]carbonyl}-1-ethyl-2-piperidinone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(diethylamino)sulfonyl]-N-(2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B5525674.png)

![(1S*,5R*)-3-(2,3-difluoro-6-methoxybenzyl)-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5525682.png)

![N'-[4-(dimethylamino)benzylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B5525691.png)

![1-[2-(2-chlorophenoxy)propanoyl]-3-methylpiperidine](/img/structure/B5525694.png)

![5-[(4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}piperidin-1-yl)carbonyl]-N-methylpyrimidin-2-amine](/img/structure/B5525697.png)

![2-(4-methoxyphenyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperidine](/img/structure/B5525704.png)

![N-[1-methyl-4-(pyridin-3-yloxy)-1H-indazol-3-yl]-1-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5525719.png)

![8-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-2-(pyridin-3-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5525732.png)

![1-[(4-chloro-3,5-dimethylphenoxy)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5525759.png)